2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O4S2 and its molecular weight is 490.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with complex structures similar to the one have been synthesized and studied for their biological activities. For instance, compounds derived from visnagenone and khellinone have shown anti-inflammatory and analgesic properties, indicating their potential use in medicinal chemistry for drug development (Abu‐Hashem et al., 2020). These compounds exhibit cyclooxygenase inhibition, which is crucial for their analgesic and anti-inflammatory effects.
Antiretroviral Agents
Derivatives of pyrimido[1,2-c][1,3]benzothiazin-6-imine have been explored for their anti-HIV properties, providing a foundation for developing potent anti-HIV agents (Mizuhara et al., 2012). The structural modification of these compounds led to improved anti-HIV activity, showcasing the importance of chemical synthesis in enhancing drug efficacy.
Cascade Reactions for Heterocyclic Syntheses
Thioureido-acetamides, similar in complexity to the queried compound, serve as starting materials for synthesizing various heterocycles. These syntheses demonstrate the versatility of such compounds in generating biologically active molecules, which can be pivotal in drug discovery and development (Schmeyers & Kaupp, 2002).
Antiinflammatory Activity of Thiazolo[3,2‐a]pyrimidines
The synthesis and characterization of thiazolo[3,2‐a]pyrimidines, which share a related chemical motif with the queried compound, have shown promising antiinflammatory activity. Such studies underline the potential of these compounds in creating new anti-inflammatory agents (Tozkoparan et al., 1998).
PI3K/mTOR Dual Inhibitors
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlight the significance of heterocyclic compounds in cancer therapy. Altering the heterocyclic core of these compounds can improve metabolic stability and efficacy, demonstrating the role of chemical synthesis in optimizing therapeutic agents (Stec et al., 2011).
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S2/c1-12-4-7-17(30-3)15(8-12)24-19(27)11-31-21-23-10-18-20(25-21)14-9-13(22)5-6-16(14)26(2)32(18,28)29/h4-10H,11H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJMZKLAFQBAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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